molecular formula C17H11Cl2N3O2 B15112307 N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B15112307
M. Wt: 360.2 g/mol
InChI Key: UQPGPUBNJJEYAV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a chemical compound offered for research and further manufacturing use. It is strictly not for direct human or veterinary use. This molecule features a dihydropyridazine core, a structural motif present in compounds investigated for various biological activities. While specific biological data for this exact compound is limited in published literature, its core structure is shared with other derivatives that have been synthesized and studied for their potential as inhibitors of biologically relevant targets . For instance, structurally similar benzenesulfonamides incorporating pyridazinecarboxamides have been researched as inhibitors of human carbonic anhydrase (hCA) isoforms . The modulation of these enzymes is a recognized research area for investigating potential therapeutic applications . Furthermore, the 4-oxo-1,4-dihydropyridazine-3-carboxamide scaffold is a versatile platform in medicinal chemistry research. Researchers value this core structure for designing and synthesizing novel molecules to explore structure-activity relationships. As a research chemical, this product is intended for use in laboratory settings only. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C17H11Cl2N3O2

Molecular Weight

360.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11Cl2N3O2/c18-11-5-7-12(8-6-11)22-10-9-15(23)16(21-22)17(24)20-14-4-2-1-3-13(14)19/h1-10H,(H,20,24)

InChI Key

UQPGPUBNJJEYAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired dihydropyridazine compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include differences in halogenation patterns, substitution positions, and additional functional groups. These modifications significantly impact physicochemical properties such as melting points, solubility, and hydrophobicity (ClogP).

Table 1: Comparative Analysis of Key Analogs
Compound ID/Reference Substituents Melting Point (°C) Molecular Formula ClogP* Notable Properties
Target Compound 1-(4-chlorophenyl), N-(2-chlorophenyl) Not reported C₁₈H₁₂Cl₂N₃O₂ ~3.5 Inferred moderate hydrophobicity; potential mycobacterial/cell penetration
Compound 31 1-(4-chlorophenyl), N-(3-fluoro-4-substituted phenyl) 158.2–159.6 C₃₄H₃₁ClFN₄O₅ N/A Higher melting point; fluorination may enhance metabolic stability
Compound 32 1-(4-bromophenyl), N-(3-fluoro-4-substituted phenyl) 141.3–143.4 C₃₄H₃₁BrFN₄O₅ N/A Bromine substitution reduces melting point vs. 31
Compound 10d 1-(4-chlorophenyl), N-(4-sulfamoylphenyl) Not reported C₁₇H₁₃ClN₄O₄S N/A Sulfonamide group confers carbonic anhydrase inhibition
Ev7 Compound 1-(4-chlorobenzyl), N-(2-chlorophenyl) (1,8-naphthyridine core) Not reported C₂₂H₁₆Cl₂N₃O₃ 4.09 High ClogP enhances mycobacterial cell wall penetration
Ev10 Compound 1-(4-chlorophenyl), N-(2-methoxyphenyl) Not reported C₁₈H₁₄ClN₃O₃ N/A Methoxy group reduces hydrophobicity vs. target compound

*ClogP values estimated via analogy to structurally related compounds.

Key Takeaways

Substituent Effects :

  • Chlorine at the 2-position (target compound) vs. 3- or 4-positions (e.g., ) alters steric and electronic properties, impacting binding and solubility.
  • Bromine or methoxy substitutions reduce melting points and hydrophobicity compared to chlorinated analogs .

Biological Relevance :

  • Chlorine’s role in enhancing hydrophobicity is critical for membrane penetration (e.g., mycobacterial targets) .
  • Fluorination () or sulfonamide incorporation () diversifies biological targets .

Analytical Challenges :

  • Structural confirmation via NMR and MS is essential to avoid mischaracterization, as seen in .

Q & A

Q. What synthetic routes are recommended for preparing N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can purity be optimized?

Methodological Answer: A stepwise approach involves coupling a substituted pyridazine core with chlorophenyl groups via amidation or nucleophilic substitution. For example, intermediates like 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be reacted with 2-chloroaniline using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous DMF . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and LC/MS to detect molecular ion peaks ([M+H]⁺ and [M−H]⁻) .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals to confirm substituent positions. For instance, doublets in 13C NMR for fluorophenyl groups indicate para-substitution .
  • LC/MS : Verify molecular weight ([M+H]⁺ expected for C₁₇H₁₂Cl₂N₂O₂: 369.02 g/mol).
  • Elemental Analysis : Confirm C, H, N, Cl percentages within ±0.3% of theoretical values.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.

Q. How can researchers initially assess the biological activity of this compound?

Methodological Answer: Screen against target enzymes (e.g., carbonic anhydrases) using fluorometric or spectrophotometric assays. For example:

  • Carbonic Anhydrase Inhibition : Measure IC₅₀ values using 4-nitrophenyl acetate as a substrate. Compare isoform selectivity (e.g., CA I vs. CA II) .
  • Dose-Response Curves : Use 8–12 concentrations in triplicate. Data analysis via GraphPad Prism® (nonlinear regression, Hill slopes).

Advanced Research Questions

Q. How should discrepancies in spectral data (e.g., NMR mismatches) be resolved during structural validation?

Methodological Answer:

  • Cross-Validation : Compare 1H/13C NMR with literature (e.g., notes mismatches in 10d’s NMR, suggesting prior misassignment ).
  • 2D NMR (HSQC, HMBC) : Resolve ambiguous couplings (e.g., NOESY for stereochemistry).
  • X-Ray Crystallography : Resolve absolute configuration using SHELX (via direct methods for phase determination ).

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Issues : Low solubility in polar solvents. Use vapor diffusion (e.g., DMSO/water) or slow evaporation (dichloromethane/methanol).
  • Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) mitigate weak diffraction. Refinement in SHELXL with anisotropic displacement parameters .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (e.g., 4-fluorophenyl vs. 2-chlorophenyl) .
  • Bioisosteric Replacement : Replace pyridazine with pyrimidine (see ).
  • Pharmacophore Mapping : Use Schrödinger’s Phase® to align key hydrogen-bonding motifs (amide, carbonyl) with enzyme active sites.

Q. What computational strategies predict binding modes with carbonic anhydrase isoforms?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Dock into CA II (PDB: 3KS3) with flexible side chains (Gln92, Thr200).
  • MD Simulations (GROMACS) : Assess stability of binding over 100 ns (RMSD < 2.0 Å).
  • MM-PBSA Calculations : Estimate ΔG binding for isoform selectivity .

Q. How can researchers design assays to evaluate isoform-specific inhibition?

Methodological Answer:

  • Recombinant Isoforms : Express CA I, II, IX, XII in E. coli.
  • Kinetic Assays : Use stopped-flow CO₂ hydration (kcat/KM) with varying inhibitor concentrations.
  • Selectivity Index : Calculate (IC₅₀ CA II)/(IC₅₀ CA I). A value >10 indicates isoform specificity .

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